Hexachlorocyclohexane

Environmental Fate Bioaccumulation Aquatic Toxicology

α-HCH (CAS 319-84-6) is a chiral POP isomer with distinct environmental fate (BCF 1100±175 in zebrafish) and enantioselective degradation. It is essential for calibrating GC-ECD/GC-MS systems (RI ≈1655-1659) per EPA Method 8081. Use as a CRM for accurate isomer-specific quantification. Also used in toxicokinetic studies (cytochrome P450 metabolism, sex-dependent elimination ratio 4:1).

Molecular Formula C6H6Cl6
C6H6Cl6
ClCH(CHCl)4CHCl
Molecular Weight 290.8 g/mol
CAS No. 319-84-6
Cat. No. B120758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachlorocyclohexane
CAS319-84-6
Synonyms(1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-hexachlorocyclohexane;  ±)-α-HCH;  (±)-α-Hexachlorocyclohexane;  α-666;  α-BHC;  α-Benzenehexachloride;  α-Benzohexachloride;  α-HCH;  α-Hexachloran;  α-Hexachlorane;  α-Hexachlorcyclohexane;  α-Hexachlorocyclohexane;  α-Lindane
Molecular FormulaC6H6Cl6
C6H6Cl6
ClCH(CHCl)4CHCl
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
InChIKeyJLYXXMFPNIAWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery soluble
Insoluble in water
Soluble in 100% alcohol, chloroform, ether
SOL IN ETHYL ALCOHOL & ETHYL ETHER
Practically insoluble in water.
Soluble in benzene and chloroform.
Solubility in water: very poo

Structure & Identifiers


Interactive Chemical Structure Model





α-Hexachlorocyclohexane Overview


Alpha-hexachlorocyclohexane (α-HCH, CAS 319-84-6) is a stereoisomer of the organochlorine insecticide hexachlorocyclohexane (HCH), historically present as a major component (60–70%) of technical HCH mixtures [1]. It is a persistent organic pollutant (POP) with a monoclinic crystalline structure, and its physicochemical behavior differs markedly from other HCH isomers, particularly the insecticidally active γ-HCH (lindane). Understanding these isomer-specific properties is essential for accurate environmental monitoring, toxicological research, and the development of remediation strategies.

α-HCH Isomer-Specific Properties


Scientific and industrial users cannot simply interchange α-HCH with other HCH isomers such as γ-HCH (lindane) or β-HCH. Despite their identical molecular formula, the spatial arrangement of chlorine atoms (axial vs. equatorial) dictates profound differences in environmental fate, bioaccumulation potential, toxicokinetics, and analytical behavior [1]. For example, substituting α-HCH for γ-HCH in a degradation study would yield misleading half-lives, while using a technical mixture instead of the pure isomer would obscure the unique enantioselective degradation patterns and androgen receptor modulation observed for α-HCH [2]. The evidence below quantifies these critical distinctions.

α-HCH Comparative Evidence


Bioconcentration Factor (BCF) Comparison

In a simultaneous bioaccumulation experiment with zebrafish (Danio rerio), α-HCH demonstrated a bioconcentration factor (BCF) that was statistically distinct from β-HCH and δ-HCH, and moderately higher than γ-HCH [1]. This differential accumulation underscores the need for isomer-specific monitoring and risk assessment.

Environmental Fate Bioaccumulation Aquatic Toxicology

Anaerobic Degradation Half-Life Comparison

Under identical anaerobic conditions in sewage sludge, the degradation rates of the four major HCH isomers follow a clear hierarchy. α-HCH degrades at a rate that is slower than γ-HCH but faster than δ-HCH and substantially faster than β-HCH [1]. This order correlates with the number of axial chlorine atoms in the isomer's conformation.

Environmental Remediation Biodegradation Kinetics

Sex-Dependent Pharmacokinetics

In a comparative rat study, the elimination of α-HCH from depot fat was found to be highly sex-dependent, with a male-to-female elimination ratio of 4:1. Furthermore, perdeuteration of α-HCH led to a significant isotope effect (6.3 in males), indicating a rate-limiting metabolic step involving C-H bond cleavage [1]. In stark contrast, γ-HCH (lindane) showed nearly identical elimination rates in both sexes and a negligible isotope effect (<2), suggesting different metabolic pathways and rate-limiting steps.

Toxicokinetics Pharmacology Metabolism

Acute Aquatic Toxicity (LC50)

The acute toxicity of α-HCH to guppies (Lebistes reticulatus) has been quantified with a 96-hour LC50 of >1.4 mg/L, which is distinct from the toxicity profile of the technical HCH mixture and other isomers [1]. This isomer-specific toxicity data is essential for accurate environmental hazard classification.

Ecotoxicology Aquatic Toxicity Risk Assessment

Androgen Receptor Modulation

A study separating the two enantiomers of α-HCH and testing them on the androgen receptor (AR) in MDA-kb2 cells revealed that both isomers significantly suppress AR activity in a concentration-dependent manner when co-exposed with dihydrotestosterone. While both enantiomers were active, the study noted that the differences in their modulatory effects were minor compared to the strong enantioselectivity observed with other chiral pesticides [1]. This provides a nuanced understanding of α-HCH's endocrine-disrupting potential that is lost when using a racemic mixture or technical product.

Endocrine Disruption In Vitro Toxicology Enantioselectivity

GC Retention Index Differentiation

Gas chromatographic separation is the standard method for quantifying HCH isomers in environmental samples. α-HCH is reliably distinguished from other isomers by its unique Kovats Retention Index (RI) on standard non-polar or semi-polar columns. Compiled RI values for α-HCH center around 1655-1659, with specific values reported as 1655, 1656, 1657, 1659, and 1690 . This characteristic retention time allows for unambiguous identification and quantification in complex matrices when using certified reference materials.

Analytical Chemistry Environmental Monitoring GC-MS

α-HCH Research Applications


Environmental Fate Modeling

Given its distinct bioconcentration factor (BCF of 1100 ± 175 in zebrafish) and intermediate degradation half-life under anaerobic conditions, pure α-HCH is essential for calibrating environmental fate models. Researchers can use this isomer to predict the specific behavior of the α-HCH component in historical contamination plumes, as its fate differs from the more persistent β-HCH (BCF 1520) and the more rapidly degraded γ-HCH [1][2].

Chiral Pollutant Research

α-HCH is a chiral molecule, and its enantiomers exhibit differential degradation rates in sewage sludge (with (+)-α-HCH degrading faster than (-)-α-HCH) [1]. This property makes pure α-HCH a key model compound for studying enantioselective environmental processes. Furthermore, its well-characterized, minor enantioselective effects on the androgen receptor provide a valuable benchmark for comparing the endocrine-disrupting potential of other chiral contaminants [2].

Sex-Specific Metabolism Studies

The pronounced sex difference in α-HCH elimination (male/female ratio of 4:1) and its large deuterium isotope effect (6.3) make it a valuable tool for investigating the role of cytochrome P450-mediated metabolism in the toxicokinetics of persistent organochlorines [1]. This isomer-specific behavior cannot be studied using lindane, which lacks these pronounced sex-dependent kinetics.

Analytical Reference Standards

For laboratories performing regulatory monitoring of POPs in water, soil, or biota, high-purity α-HCH (CAS 319-84-6) is required as a certified reference material (CRM). Its distinct Kovats Retention Index (RI ≈ 1655-1659) ensures accurate calibration of GC-ECD and GC-MS systems, enabling the precise, isomer-specific quantification mandated by methods such as EPA Method 8081 for organochlorine pesticides [1].

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